2-(1-甲基-1H-吡咯-2-基)乙醇

描述

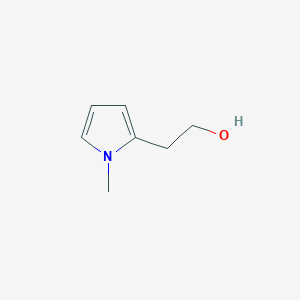

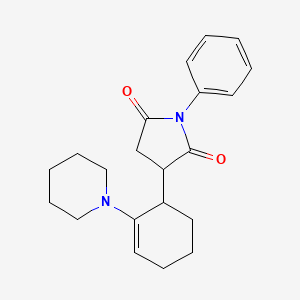

2-(1-methyl-1H-pyrrol-2-yl)ethanol, also known as 2-MEPE, is a chiral alcohol derived from the pyrrolidine ring. It is a widely used compound in organic synthesis and has a variety of applications in the scientific research field. Due to its unique structure, 2-MEPE can be used for a range of purposes, including as a starting material for the synthesis of various compounds and as a reagent in various reactions. In addition, 2-MEPE has been found to have a wide range of biochemical and physiological effects.

科学研究应用

药物中间体合成: 1-甲基-2-吡咯烷乙醇是从 1-甲基-2-吡咯乙醇氢化衍生的,是一种有价值的药物中间体。这种合成,使用非酸性介质中的碳负载钯催化剂,是工业可行过程的一部分(Hegedu˝s, Máthé, & Tungler, 1996)。

化学传感器开发: 合成了一种包含 1-(1-甲基-1H-吡咯-2-基)-2-(4'-甲基-2,2'-联吡啶-4-基)乙醇的新型化合物,并证明其作为 Eu3+ 的选择性化学传感器是有效的。该化合物在 Eu3+ 的环境和医学检测中具有潜在应用(Qiu, 2012)。

聚合物化学: 在聚合物化学中,2-(吡啶-2-基)乙醇已被用作羧酸的保护基,由于其在各种条件下的稳定性和易于去除,显示出广泛使用的潜力(Elladiou & Patrickios, 2012)。

抗癌活性: 合成了 2-(1H-吡咯-2-基)的衍生物,并显示出对各种人癌细胞系具有有效的抗癌活性,突出了它们在医学应用中的潜力(Hadiyal 等人,2020)。

DNA 结合特性: 双(吡咯-2-基-亚甲基胺)配体及其 Zn(II) 配合物表现出 DNA 结合特性。这些化合物通过各种光谱技术表征,对于生物有机和药物化学的研究非常重要(Wang, Yang, & Chen, 2008)。

农业和药学: 2-(1H-1,2,4-三唑-1-基)乙醇因其除草和抗真菌活性而受到研究,并且开发了用于农业和药学中的取代三唑的方法(Lassalas 等人,2017)。

作用机制

Target of Action

Related compounds have been shown to interact with α-glucosidase and α-amylase, enzymes that hydrolyze carbohydrates in the digestive tract .

Mode of Action

It’s plausible that it may interact with its targets in a similar manner to related compounds, potentially inhibiting the action of enzymes like α-glucosidase and α-amylase .

Biochemical Pathways

If it does inhibit α-glucosidase and α-amylase, it would affect the breakdown of carbohydrates in the digestive tract, potentially reducing postprandial hyperglycemia .

Result of Action

Related compounds have been shown to reduce postprandial hyperglycemia, which could have implications for the management of type 2 diabetes .

属性

IUPAC Name |

2-(1-methylpyrrol-2-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO/c1-8-5-2-3-7(8)4-6-9/h2-3,5,9H,4,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWUIUYMLDSTENT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(methylthio)-N-(4-(methylthio)benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2901953.png)

![N-(2,5-difluorophenyl)-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2901956.png)

![2,4-dichloro-N-[2-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethylamino]pyridin-3-yl]benzamide](/img/structure/B2901958.png)

![3-[(3,5-Dimethylphenyl)sulfamoyl]-4-methylbenzoic acid](/img/structure/B2901966.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B2901969.png)

![2-(3-Methyl-1-bicyclo[1.1.1]pentanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2901972.png)